Thymidylate Synthase Inhibition: Target Compound IC50 = 850 nM (E. coli) vs. 1,800 nM (T. gondii) and 3,700 nM (T. gondii)
4-Methyl-2,6-bis(methylsulfanyl)pyrimidine demonstrates moderate inhibitory activity against Escherichia coli thymidylate synthase (TS) with an IC50 of 850 nM [1]. Notably, its activity against Toxoplasma gondii bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) is 2.1-fold lower (IC50 = 1,800 nM) for DHFR inhibition and 4.4-fold lower (IC50 = 3,700 nM) for TS inhibition [1]. This differential inhibition profile suggests potential for species-selective targeting in anti-parasitic drug development.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 850 nM (E. coli TS); 1,800 nM (T. gondii DHFR); 3,700 nM (T. gondii TS) |
| Comparator Or Baseline | Class-level baseline: Pyrimidine derivatives typically exhibit IC50 values in the micromolar to millimolar range for TS inhibition. |
| Quantified Difference | ~2-4 fold difference between bacterial and protozoal TS inhibition |
| Conditions | Spectrophotometric assay measuring oxidation of tetrahydrofolate to dihydrofolate after 2-12 minutes |
Why This Matters
This quantitative data provides a benchmark for comparing the activity of 4-methyl-2,6-bis(methylsulfanyl)pyrimidine against known TS inhibitors, informing its potential as a starting point for antiparasitic drug discovery.
- [1] BDBM50350769 (CHEMBL1818549). (2025). BindingDB Entry for 4-methyl-2,6-bis(methylsulfanyl)pyrimidine. BindingDB. View Source
